Phochinenin G
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-3-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-35-20-10-17-5-4-16-11-24(32)23(14-22(16)27(17)25(33)13-20)29-26(36-2)12-18-6-3-15-9-19(31)7-8-21(15)28(18)30(29)34/h7-14,31-34H,3-6H2,1-2H3 |
InChI Key |
FRNODSBMQDXGBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C5CCC6=C(C5=C4O)C=CC(=C6)O)OC)C(=C1)O |
Origin of Product |
United States |
Occurrence, Isolation, and Chemodiversity of Phochinenin G
Botanical Sources and Distribution
While the direct botanical source of Phochinenin G is not definitively established in the available scientific literature, the Orchidaceae family stands as a primary area of interest for phytochemists. This family is a well-documented reservoir of phenanthrenes and other aromatic compounds, making it a logical starting point for the search for novel molecules.
The Orchidaceae family is one of the largest and most diverse families of flowering plants, with a global distribution. Many species within this family have been investigated for their chemical constituents, leading to the discovery of numerous bioactive compounds. Genera such as Dendrobium, Bulbophyllum, and Bletilla are particularly noted for their production of phenanthrenes. Although this compound has not been explicitly identified from these genera, the established presence of a rich diversity of related compounds suggests that novel phenanthrenes may yet be discovered within this vast plant family.
Several specific orchid species have been highlighted as potential, though unconfirmed, sources for compounds with structures analogous to this compound. These include:
Bulbophyllum auricomum Lindl.: This species is known for producing a variety of aromatic compounds.
Calanthe cardioglossa: Members of the Calanthe genus have been a source of various alkaloids and other nitrogen-containing compounds.
Bletilla striata: This terrestrial orchid has been extensively studied in traditional medicine and is known to contain stilbenoids and phenanthrenes.
Dendrobium species: The Dendrobium genus is a prolific source of diverse chemical structures, including a wide array of phenanthrenes.
Further phytochemical investigations into these and other orchid species are warranted to ascertain the presence and distribution of this compound.
Methodologies for Extraction and Purification from Natural Matrices
The isolation of a specific, often low-abundance, compound from a complex plant matrix is a meticulous process that relies on a combination of classical and advanced techniques.
Column chromatography is a cornerstone of natural product isolation. This technique separates compounds based on their differential adsorption to a stationary phase (such as silica (B1680970) gel or alumina) while a mobile phase (a solvent or mixture of solvents) passes through the column. By systematically changing the polarity of the mobile phase, fractions containing different compounds can be collected.
For the purification of phenanthrenes from orchids, a typical workflow would involve:
Extraction: The plant material (e.g., dried and powdered whole plants, stems, or roots) is extracted with a suitable solvent, often starting with a nonpolar solvent like hexane (B92381) and progressing to more polar solvents like ethyl acetate (B1210297) and methanol.
Fractionation: The crude extract is then subjected to column chromatography to separate it into simpler fractions.
Purification: The fractions of interest are further purified using repeated column chromatography, often with different stationary and mobile phase combinations, until the desired compound is isolated in a pure form. Techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may also be employed for final purification steps.
When a target compound like this compound is present in very low concentrations, more sophisticated and sensitive techniques are required. These can include:
Bioassay-Guided Fractionation: If the compound has a known biological activity, this can be used to track its presence through the various stages of separation.
High-Performance Counter-Current Chromatography (HPCCC): This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the target compound.
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, such as carbon dioxide, as the mobile phase, offering advantages in terms of speed and selectivity for certain classes of compounds.
The successful isolation and characterization of this compound from a natural source will likely depend on the application of a combination of these advanced separation strategies, coupled with sensitive analytical techniques for detection and structure elucidation, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Characterization and Elucidation of Phochinenin G
Spectroscopic Techniques for Definitive Structure Determination
The elucidation of Phochinenin G's structure relies on a combination of powerful spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals the molecule's intricate framework. The structure determination process typically involves a comprehensive analysis of data from Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, chiroptical methods, and X-ray crystallography. acs.organu.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, including microcryoprobe NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. anu.edu.au Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.
1D NMR: The ¹H NMR spectrum of a related dimeric dihydrophenanthrene, for instance, displays characteristic signals for methylene (B1212753) groups and aromatic protons. nih.gov In one such compound, signals for four methylene groups appeared as multiplets at δH 2.52 (4H) and δH 2.75 (4H). nih.gov The aromatic region showed a singlet at δH 6.59 and an ABX spin system, providing crucial information about the substitution pattern on the aromatic rings. nih.gov The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom in the molecule, indicating the types of functional groups present. researchgate.netresearchgate.net
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing connectivity. acs.org COSY experiments reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. HSQC correlates protons to their directly attached carbons, while HMBC shows longer-range correlations between protons and carbons, which is vital for connecting different molecular fragments. For example, HMBC correlations can confirm the placement of methoxy (B1213986) groups and the linkage points between different parts of the molecule. nih.gov The use of microcryoprobe NMR can be particularly advantageous when only small amounts of the isolated compound are available, as it significantly enhances sensitivity.
| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |
|---|---|---|
| 1 | - | - |
| 3 | 6.59 (s) | - |
| 4-OCH₃ | 3.87 (s) | - |
| 4a | - | 116.9 |
| 5 | 8.06 (d, 8.4) | - |
| 6 | 6.68 (dd, 8.4, 2.8) | - |
| 7-OH | 8.17 (s) | - |
| 8 | 6.66 (br s) | - |
| 9 | 2.52 (m) | 30.5 |
| 10 | 2.52 (m) | - |
| 9' | 2.75 (m) | - |
| 10' | 2.75 (m) | - |
Mass Spectrometry (MS and High-Resolution Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a particularly powerful tool in this regard. For a related compound, HR-ESI-MS provided a molecular formula of C₃₀H₂₆O₆ by revealing an [M-H]⁻ ion at m/z 481.1637 (calculated as 481.1651 for C₃₀H₂₅O₆). nih.gov This level of accuracy is essential for distinguishing between compounds with similar nominal masses. The fragmentation pattern observed in MS/MS experiments can also offer valuable structural information, helping to identify substructures within the molecule. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups and the chromophoric system of this compound. itwreagents.com
IR Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic absorption bands. For a similar dihydrophenanthrene dimer, absorption bands at 3338 cm⁻¹ indicated the presence of hydroxyl (-OH) groups, while bands at 1551 and 1465 cm⁻¹ were characteristic of aromatic rings. nih.gov
UV-Vis Spectroscopy: The UV-Vis spectrum provides insights into the electronic structure and conjugation within the molecule. itwreagents.com The UV maxima observed at 217, 279, and 298 nm for a related compound were consistent with a dihydrophenanthrene skeleton. nih.gov
| Spectroscopic Technique | Observed Data |
|---|---|
| HR-ESI-MS | [M-H]⁻ at m/z 481.1637 |
| IR (cm⁻¹) | 3338 (hydroxyl), 1551, 1465 (aromatic) |
| UV (nm) | 217, 279, 298 |
Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism)
Chiroptical methods, such as Electronic Circular Dichroism (ECD), are vital for determining the absolute stereochemistry of chiral molecules like this compound. nih.govnumberanalytics.com Since this compound contains stereocenters, it is optically active. The experimental ECD spectrum, which measures the differential absorption of left and right circularly polarized light, provides a unique fingerprint of the molecule's three-dimensional arrangement. libretexts.org By comparing the experimental ECD spectrum to those of known compounds or to spectra calculated using quantum chemical methods, the absolute configuration of the stereocenters can be assigned. nih.govmdpi.com For instance, the absolute configuration of a related compound was determined to be (aS,a'S) by comparing its ECD spectrum, which showed a negative Cotton effect at 254 nm and a positive Cotton effect at 282 nm, to that of a known compound. nih.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.orgmdpi.com This technique requires the compound to be in a crystalline form. When a crystal is irradiated with X-rays, the resulting diffraction pattern can be used to generate a detailed electron density map of the molecule. wikipedia.org From this map, the precise positions of all atoms in the crystal lattice can be determined, providing definitive information about bond lengths, bond angles, and stereochemistry. While this method provides unparalleled structural detail, obtaining high-quality crystals of complex natural products can be a significant challenge. wikipedia.org
Integrated Approaches and Microscale Methodologies in Structure Elucidation
The structural elucidation of complex natural products like this compound often necessitates an integrated approach that combines data from multiple spectroscopic techniques. researchgate.net The development of microscale methodologies has been crucial for the analysis of compounds that are isolated in very small quantities. Techniques like microcryoprobe NMR and high-sensitivity mass spectrometry allow for detailed structural analysis from sub-milligram amounts of material. Furthermore, computational methods are increasingly being integrated with experimental data to aid in structure elucidation. researchgate.net Computer-assisted structure elucidation (CASE) can help to assemble structural fragments and predict spectroscopic data for proposed structures, which can then be compared with experimental results to validate the proposed structure. researchgate.net
Structural Classification: this compound as a Bibenzyl-Dihydrophenanthrene Dimer (Homodimer of Lusianthridin)
This compound is a naturally occurring compound that belongs to the phenanthrene (B1679779) class of secondary metabolites found in plants, particularly within the Orchidaceae family. acs.orgnih.gov Its structural architecture is complex, defined by the coupling of two identical monomer units.
Detailed phytochemical investigations have classified this compound as a symmetrical diphenanthrene. acs.org Specifically, it is a homodimer formed from the union of two lusianthridin (B1213595) molecules. acs.orgresearchgate.net Lusianthridin is a known 9,10-dihydrophenanthrene (B48381) derivative, a structural motif common among compounds isolated from orchids. mdc-berlin.deacs.org The dimerization of lusianthridin establishes this compound within the bibenzyl-dihydrophenanthrene structural class. acs.orgresearchgate.net This classification is based on the presence of two dihydrophenanthrene skeletons linked together.
The molecular formula of this compound has been reported as C₃₀H₂₆O₆. acs.orgnih.gov This was determined through high-resolution mass spectrometry, which identified a deprotonated molecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 481.1637 to 481.1639. acs.orgnih.gov This mass corresponds to double the molecular weight of a single lusianthridin unit, confirming the dimeric structure. nih.gov
The structural elucidation of such complex dimers generally relies on a combination of advanced spectroscopic techniques. While specific spectral data for this compound is not extensively detailed in the provided research, the characterization of analogous bibenzyl-dihydrophenanthrene derivatives isolated from the same plant sources, such as Calanthe cardioglossa, offers insight into the methods used. mdc-berlin.deacs.org
These methods typically include:
Infrared (IR) Spectroscopy: To identify functional groups. For this class of compounds, IR spectra typically show absorption bands indicating the presence of hydroxyl groups and aromatic rings. mdc-berlin.deacs.org
Ultraviolet (UV) Spectroscopy: To reveal the chromophore system. The UV absorption maxima observed for these dimers are characteristic of a dihydrophenanthrene skeleton. mdc-berlin.deacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise connectivity of atoms. 1D NMR (¹H and ¹³C) and 2D NMR (such as HMBC and NOESY) experiments are crucial for assigning proton and carbon signals and establishing the linkage points between the two monomer units. mdc-berlin.de For instance, the ¹H NMR spectra of related dihydrophenanthrene dimers exhibit characteristic signals for methylene protons in the dihydro portion of the phenanthrene core. acs.org
Mass Spectrometry (MS): To determine the molecular weight and formula. High-resolution techniques like HR-ESI-MS are used to obtain precise mass measurements. acs.org
This compound has been successfully isolated from the tubers and pseudobulbs of several orchid species, including Pholidota chinensis and Calanthe cardioglossa. nih.govacs.org It has also been tentatively identified as a lusianthridin dimer in Dendrobium nobile. nih.govnih.govresearchgate.net The consistent isolation of this compound alongside its monomer, lusianthridin, in plants like Pholidota yunnanensis and Calanthe cardioglossa further supports its structural assignment as a homodimer of lusianthridin. acs.orgacs.org
Biosynthetic Pathways of Phochinenin G
Precursor Compounds and Biogenetic Relationships (e.g., Homodimer of Lusianthridin)
The biosynthesis of Phochinenin G is postulated to involve the homodimerization of a Lusianthridin-like precursor. Lusianthridin (B1213595) is a phenanthrene (B1679779) derivative found in various plants, including the Orchidaceae family, from which many phenanthrenes have been isolated. It is generally accepted that phenanthrenes and their 9,10-dihydro derivatives are formed through the oxidative coupling of the aromatic rings of stilbene (B7821643) and bibenzyl precursors, respectively researchgate.net.
From a biogenetic perspective, it is thought that dimeric phenanthrenoids, such as this compound, are derived from the radical coupling of their corresponding phenanthrene monomers or through the dehydrogenation of dihydrophenanthrenoid analogs nih.govresearchgate.net. This suggests that two molecules of a Lusianthridin-type monomer undergo an oxidative coupling reaction to form the dimeric backbone of this compound. The specific nature of the linkage in the dimer would be determined by the regioselectivity of this coupling reaction, which is directed by the enzymatic machinery of the producing organism.
Enzymatic Mechanisms in Dihydrophenanthrene and Stilbenoid Biosynthesis
The biosynthesis of the monomeric phenanthrene precursors of this compound is rooted in the well-established stilbenoid biosynthesis pathway. This pathway begins with precursors from primary metabolism and involves a series of key enzymatic steps.
The foundational enzymes in this pathway include:
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, a critical entry point into the phenylpropanoid pathway.
Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce p-coumaric acid.
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Stilbene Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 stilbene backbone.
Following the formation of the stilbene scaffold, further modifications such as hydroxylation, methylation, and glycosylation can occur to produce a variety of stilbenoid compounds. The formation of the phenanthrene ring system is then achieved through an intramolecular oxidative cyclization of the stilbene precursor. This reaction is often light-dependent in vitro, mimicking a photochemical cyclization, but is enzymatically controlled in vivo. The resulting dihydrophenanthrene can then be oxidized to a phenanthrene.
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate-CoA Ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |
| Stilbene Synthase | STS | Formation of the stilbene backbone | p-Coumaroyl-CoA, Malonyl-CoA | Resveratrol (a common stilbene) |
Postulated Biosynthetic Routes and Intermediate Derivatization
While the precise biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be postulated based on the known biosynthesis of related phenanthrene dimers. The proposed pathway involves the following key stages:
Formation of Lusianthridin Monomers: The biosynthesis begins with the production of Lusianthridin or a closely related phenanthrene monomer via the stilbenoid pathway as described above. This involves the formation of a stilbene precursor, followed by intramolecular cyclization to yield the phenanthrene core structure.
Oxidative Dimerization: Two molecules of the Lusianthridin monomer are then proposed to undergo an enzyme-catalyzed oxidative coupling. This reaction likely involves a laccase or peroxidase-type enzyme that generates radical species from the phenolic hydroxyl groups of the monomers. These radicals then couple to form a C-C or C-O-C linkage between the two monomeric units, creating the dimeric structure.
Post-Dimerization Modifications: Following the dimerization event, further enzymatic modifications may occur to yield the final structure of this compound. These modifications could include additional hydroxylations, methylations, or other derivatizations that contribute to the specific chemical properties and biological activity of the molecule.
The exact nature and sequence of these intermediate derivatizations are yet to be experimentally confirmed.
Comparative Biosynthesis with Related Natural Product Families (e.g., Penicillin Biosynthesis)
The biosynthesis of this compound, a polyketide-derived natural product, can be compared with other well-known biosynthetic pathways, such as that of penicillin, to highlight both common principles and key differences in the biosynthesis of complex secondary metabolites.
Similarities:
Modular Synthesis: Both pathways can be viewed as modular, where precursor units are sequentially added and modified. In phenanthrene biosynthesis, this involves the condensation of malonyl-CoA units onto a starter molecule, while penicillin biosynthesis involves the condensation of three amino acid precursors.
Enzymatic Cascade: Both pathways rely on a cascade of specific enzymes to catalyze each step of the synthesis, from the formation of initial precursors to the final complex molecule.
Differences:
Precursor Units: this compound biosynthesis originates from the phenylpropanoid pathway, utilizing aromatic amino acids and malonyl-CoA. In contrast, penicillin biosynthesis utilizes the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine.
Core Structure Formation: The core structure of phenanthrenes is formed through an intramolecular cyclization of a stilbene precursor. The characteristic β-lactam ring of penicillin is formed through a unique oxidative cyclization of a tripeptide intermediate, catalyzed by isopenicillin N synthase.
Enzyme Families: The key enzymes in phenanthrene biosynthesis, such as stilbene synthase, belong to the polyketide synthase (PKS) superfamily. The core enzymes in penicillin biosynthesis are non-ribosomal peptide synthetases (NRPSs) and oxidoreductases.
| Feature | This compound Biosynthesis (Postulated) | Penicillin Biosynthesis |
|---|---|---|
| Precursor Pathway | Phenylpropanoid Pathway | Amino Acid Biosynthesis |
| Primary Precursors | L-Phenylalanine, Malonyl-CoA | L-α-Aminoadipic acid, L-Cysteine, L-Valine |
| Key Enzyme Superfamily | Polyketide Synthase (PKS) | Non-Ribosomal Peptide Synthetase (NRPS) |
| Core Structure Formation | Intramolecular cyclization of a stilbene | Oxidative cyclization of a tripeptide |
| Final Assembly | Oxidative dimerization of phenanthrene monomers | Acyl group transfer to the isopenicillin N core |
Chemical Synthesis Strategies for Phochinenin G and Analogues
Retrosynthetic Analysis of the Dihydrophenanthrene Scaffold
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For a complex molecule like Phoschinenin G, the analysis would logically begin by disconnecting the bibenzyl side chain from the dihydrophenanthrene core. This disconnection simplifies the target into two key fragments: a functionalized dihydrophenanthrene and a substituted bibenzyl.
The dihydrophenanthrene scaffold itself can be further dissected. A primary disconnection would be the C9-C10 bond, which upon cleavage, could lead to a stilbene (B7821643) precursor. This stilbene could then be cyclized to form the dihydrophenanthrene ring system. This approach is inspired by the biosynthetic pathway of many dihydrophenanthrenes found in Orchidaceae, where a stilbene synthase plays a key role in the cyclization.
Another key retrosynthetic disconnection for the dihydrophenanthrene core involves breaking the bonds that form the central six-membered ring. This could lead to two substituted benzene derivatives that can be coupled together. Common strategies for this type of disconnection rely on well-established carbon-carbon bond-forming reactions.
A plausible retrosynthetic pathway for the dihydrophenanthrene core of a Phoschinenin G analogue is outlined below:
| Target Moiety | Precursor 1 | Precursor 2 | Key Transformation (Forward Sense) |
| Dihydrophenanthrene | Stilbene Derivative | - | Intramolecular Cyclization |
| Stilbene Derivative | Substituted Benzaldehyde | Substituted Benzylphosphonium Salt | Wittig Reaction |
| Dihydrophenanthrene | 2-Halobiphenyl Derivative | Alkene | Intramolecular Heck Reaction |
Total Synthesis Approaches for Structurally Complex Natural Products
While a total synthesis of Phoschinenin G has not been explicitly reported in the reviewed literature, the synthesis of other structurally complex dihydrophenanthrene and bibenzyl natural products provides a roadmap for potential strategies. The total synthesis of such molecules often involves a convergent approach, where key fragments are synthesized independently and then coupled together in the later stages of the synthesis. This strategy is generally more efficient than a linear synthesis for complex targets.
For instance, the total synthesis of other phenanthrene (B1679779) alkaloids has been achieved through a concise, linear approach where the carbocyclic core is assembled first, followed by the installation of other functionalities. In some cases, resolution of a racemic intermediate using chiral chromatography is employed to obtain the enantiomerically pure natural product.
Key reactions that are frequently employed in the total synthesis of these complex natural products include:
Palladium-catalyzed cross-coupling reactions: Suzuki, Stille, and Heck couplings are invaluable for the formation of the biaryl and stilbene linkages that are precursors to the dihydrophenanthrene core.
Intramolecular cyclization reactions: Photocyclization of stilbenes, oxidative coupling, and transition-metal-catalyzed C-H activation are powerful methods for constructing the dihydrophenanthrene ring system.
Wittig reaction and its variants: These are commonly used to form the double bond of stilbene precursors.
Synthetic Methodologies for Bibenzyl and Dihydrophenanthrene Linkages
The formation of the bibenzyl and dihydrophenanthrene linkages are pivotal steps in the synthesis of Phoschinenin G and its analogues. A variety of synthetic methodologies have been developed to construct these structural motifs with high efficiency and control.
Bibenzyl Linkage Formation:
The bibenzyl linkage, which connects two phenyl rings via an ethane (B1197151) bridge, can be synthesized through several methods. One common approach is the reduction of a stilbene precursor, which can be readily prepared via a Wittig or Horner-Wadsworth-Emmons reaction. Alternatively, coupling reactions of benzyl halides or other benzyl electrophiles with organometallic reagents can be employed.
Dihydrophenanthrene Linkage Formation:
The construction of the dihydrophenanthrene scaffold is a more complex undertaking. Several powerful methods have been developed for this purpose:
Intramolecular Heck Reaction: This palladium-catalyzed reaction is a highly effective method for the cyclization of 2-vinylbiphenyl derivatives to form the dihydrophenanthrene ring system. This reaction generally proceeds with good yields and can tolerate a wide range of functional groups.
Oxidative Photocyclization: The photocyclization of stilbene derivatives in the presence of an oxidizing agent is a classic and widely used method for the synthesis of phenanthrenes, which can then be selectively reduced to the corresponding dihydrophenanthrenes.
Friedel-Crafts Type Cyclizations: Acid-catalyzed intramolecular cyclization of appropriately substituted bibenzyl or stilbene precursors can also lead to the formation of the dihydrophenanthrene core.
A summary of key reactions for linkage formation is provided below:
| Linkage Type | Precursors | Reagents and Conditions | Key Features |
| Bibenzyl | Stilbene | H₂, Pd/C | High yield, clean reduction |
| Bibenzyl | Benzyl Halide, Organometallic Reagent | Cu(I) or Pd(0) catalyst | Versatile for substituted bibenzyls |
| Dihydrophenanthrene | 2-Vinylbiphenyl | Pd(OAc)₂, PPh₃, base | High efficiency, good functional group tolerance |
| Dihydrophenanthrene | Stilbene | hν, I₂ or other oxidant | Classic method, good for aromatized systems |
Development of Stereoselective and Enantioselective Synthesis
The presence of stereocenters in Phoschinenin G necessitates the development of stereoselective and enantioselective synthetic strategies to obtain the desired stereoisomer. The control of stereochemistry is a critical aspect of modern natural product synthesis, as different stereoisomers often exhibit distinct biological activities.
Stereoselective Synthesis:
In the context of Phoschinenin G, stereoselectivity would be crucial in controlling the relative configuration of substituents on the dihydrophenanthrene and bibenzyl moieties. This can be achieved through various strategies:
Substrate-controlled reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions.
Reagent-controlled reactions: The use of stereoselective reagents, such as chiral reducing agents or chiral catalysts, can induce the formation of a specific stereoisomer.
Diastereoselective cyclization reactions: The intramolecular cyclization to form the dihydrophenanthrene ring can be designed to favor the formation of one diastereomer over another by carefully choosing the reaction conditions and the structure of the precursor.
Enantioselective Synthesis:
The enantioselective synthesis of Phoschinenin G would aim to produce a single enantiomer of the natural product. This can be accomplished through several approaches:
Chiral pool synthesis: Starting from an enantiomerically pure starting material that already contains one or more of the desired stereocenters.
Use of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.
Asymmetric catalysis: The use of a chiral catalyst to favor the formation of one enantiomer over the other is a highly efficient and atom-economical approach. For example, asymmetric hydrogenation of a prochiral stilbene precursor could establish the stereocenters in the bibenzyl moiety. Similarly, enantioselective palladium-catalyzed intramolecular cyclizations are being developed for the synthesis of chiral dihydrophenanthrenes.
Recent advances in asymmetric catalysis offer promising avenues for the enantioselective synthesis of complex natural products like Phoschinenin G. The development of novel chiral ligands and catalysts continues to expand the toolkit available to synthetic chemists for the precise control of stereochemistry.
Mechanistic Investigations of Biological Activities of Phochinenin G
Alpha-Glucosidase Enzyme Inhibition Studies
Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov Research in this area for a novel compound would typically involve the following analyses.
Characterization of Inhibitory Kinetics (e.g., Reversible Noncompetitive Inhibition)
To understand the mechanism of enzyme inhibition, kinetic studies are performed. These studies determine the mode of inhibition, such as competitive, noncompetitive, uncompetitive, or mixed-type inhibition, by analyzing the enzyme's reaction rates at various substrate and inhibitor concentrations. nih.govmdpi.comnih.govresearchgate.net This is often visualized using methods like the Lineweaver-Burk plot. For instance, a non-competitive inhibitor would bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. mdpi.com
Proposed Molecular Interactions with the Enzyme Active Site
Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a compound within the active site of a target enzyme like alpha-glucosidase. researchgate.netmdpi.comnih.govnih.govmdpi.com These simulations can identify potential interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and key amino acid residues in the enzyme's active site. mdpi.comnih.gov This information provides insights into the molecular basis of the inhibitory activity.
Evaluation of Immunomodulatory Potential
Immunomodulatory compounds can alter the activity of the immune system. Investigating the potential of a new substance to act as an immunomodulator is a critical area of research.
Cellular Model Systems for Immunological Assessment (e.g., THP-1 cells)
The human monocytic cell line, THP-1, is a widely used in vitro model to study the functions of monocytes and macrophages and to assess the immunomodulatory effects of various compounds. wur.nl These cells can be differentiated into macrophage-like cells, which play a central role in the immune response. wur.nlnih.gov Studies often involve treating these cells with the compound of interest and then measuring changes in the production of cytokines (e.g., TNF-α, IL-6) or the activation of key signaling pathways. mdpi.comnih.govmdpi.com
Pathways Implicated in Immunomodulation by Related Compounds
Fungal metabolites have been shown to possess immunomodulatory properties. wur.nl The mechanisms often involve the modulation of critical signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of numerous genes involved in inflammation and immune responses. mdpi.com Studies on related compounds would typically investigate the effect of the compound on such pathways to elucidate its mechanism of action.
Exploration of Other Preclinical Biological Activities (e.g., Anti-tumor, Antioxidant, Anti-inflammatory)
There is no available information regarding the anti-tumor, antioxidant, or anti-inflammatory activities of Phochinenin G.
In Vitro Models for Activity Screening in Disease Contexts
No in vitro models have been described in the literature for the screening of this compound's biological activities in any disease context.
Cellular and Molecular Targets in Biological Systems
There are no published studies identifying the cellular or molecular targets of this compound.
Structure Activity Relationship Sar Studies and Analogue Design
Design and Synthesis of Phochinenin G Analogues and Derivatives
Research into the synthesis of this compound and its analogues is still an emerging field. As a dimeric derivative of dihydrophenanthrene, the synthesis of its analogues would likely involve the modification of its monomeric precursor, lusianthridin (B1213595). The general approach to creating derivatives would focus on altering the substituent groups on the aromatic rings, such as the hydroxyl and methoxy (B1213986) groups, to investigate their influence on biological activity.
The synthesis of dihydrophenanthrene derivatives often involves multi-step processes, starting from simpler aromatic precursors. Key steps could include coupling reactions to form the biphenyl (B1667301) linkage, followed by cyclization to create the dihydrophenanthrene core. For dimeric structures like this compound, a crucial step would be the oxidative coupling of the monomeric units.
While specific studies detailing the synthesis of a wide array of this compound analogues are not extensively documented in publicly available literature, the foundational methodologies for the synthesis of related phenanthrene (B1679779) and bibenzyl compounds are well-established. These strategies would form the basis for the rational design and synthesis of novel this compound derivatives for SAR studies.
Correlating Structural Modifications with Biological Potency and Selectivity
Understanding how structural changes in this compound affect its biological activity is central to SAR studies. For dihydrophenanthrene compounds, the number and position of hydroxyl and methoxy groups are known to be critical determinants of their biological effects, which include antioxidant and immunomodulatory activities.
In a study of dihydrophenanthrenes from medicinal plants of the Orchidaceae family, it was noted that most of the active ingredients identified were monomers. mdc-berlin.de This suggests that the dimeric structure of this compound might influence its potency, potentially making it less active than its monomeric precursor, lusianthridin, in certain biological assays.
A study on bibenzyl-dihydrophenanthrene derivatives, which share structural similarities with this compound, provided some SAR insights. It was observed that certain bibenzyl compounds and a bibenzyl-dihydrophenanthrene derivative exhibited activity in inhibiting TNF-α production. nih.gov The activity was linked to the presence of specific methoxy and hydroxy groups on the bibenzyl moiety. nih.gov Although not directly on this compound, these findings suggest that modifications to the substituent groups on the aromatic rings of this compound would likely have a significant impact on its biological potency and selectivity.
Table 1: Hypothetical Structure-Activity Relationship Trends for this compound Analogues (Note: This table is illustrative due to the limited specific data on this compound analogues and is based on general principles of medicinal chemistry for related compounds.)
| Modification | Predicted Effect on Activity | Rationale |
| Increased number of hydroxyl groups | Potentially increased antioxidant activity | Phenolic hydroxyl groups are key for radical scavenging. |
| Conversion of hydroxyl to methoxy groups | May alter solubility and cell permeability, potentially affecting various biological activities. | Methoxy groups can influence the electronic properties and lipophilicity of the molecule. |
| Alteration of the linkage between monomeric units | Could significantly impact the overall conformation and binding to biological targets. | The spatial arrangement of the two monomeric units is likely crucial for activity. |
| Introduction of bulky substituents | May increase steric hindrance, potentially decreasing binding affinity to target proteins. | The size and shape of the molecule are important for molecular recognition. |
Computational Approaches in SAR Studies (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)
Computational methods are powerful tools for elucidating the SAR of natural products like this compound. Molecular docking could be employed to predict the binding orientation of this compound and its analogues within the active site of a target protein. This would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its biological activity. For instance, in a study of other phytochemicals, molecular docking was used to identify potential inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. biocrick.com A similar approach could be applied to this compound to explore its potential targets.
Quantitative Structure-Activity Relationship (QSAR) studies could establish a mathematical correlation between the structural properties of this compound analogues and their biological activities. By developing a QSAR model, it would be possible to predict the activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process.
Impact of Dimeric and Monomeric Forms on Biological Profiles
This compound is a homodimer of lusianthridin. researchgate.netresearchgate.net The dimerization can have a profound impact on the biological profile of a compound. In some cases, dimerization can enhance activity or introduce new biological functions, while in other instances, the monomeric form may be more active.
The linkage between the two lusianthridin units in this compound creates a larger, more rigid structure compared to the monomer. This can affect its ability to cross cell membranes and interact with biological targets. Further comparative studies directly evaluating the biological activities of this compound and lusianthridin are needed to fully elucidate the impact of dimerization on its pharmacological profile.
Future Directions and Research Opportunities
Advancements in Sustainable Sourcing and Cultivation of Producing Organisms
Phochinenin G has been isolated from various plant species, particularly of the Orchidaceae family, but a more sustainable and scalable source is the endophytic fungus Phoma sp. acs.orgontosight.airesearchgate.netpsu.edu Endophytic fungi, which live within plant tissues, are recognized as prolific producers of bioactive secondary metabolites. mdpi.comscielo.br Future research should focus on optimizing the cultivation of Phoma sp. for enhanced production of this compound.
Advancements in fermentation technology offer a promising avenue for sustainable sourcing. nih.gov Studies have demonstrated that Phoma species can be cultivated through both submerged and solid-state fermentation to produce a variety of bioactive compounds, such as bioherbicides and antimicrobial agents. researchgate.netscielo.brmdpi.com A key strategy for sustainability involves the use of agro-industrial wastes as substrates. Materials such as soybean bran, corn steep liquor, and sugarcane bagasse have been successfully used to culture Phoma sp., providing a cost-effective and environmentally friendly production method. nih.govscielo.br
Future work should aim to:
Optimize Fermentation Parameters: Systematically investigate the effects of medium composition, pH, temperature, aeration, and agitation on the growth of Phoma sp. and its yield of this compound. scielo.brresearchgate.net
Implement the "One Strain Many Compounds" (OSMAC) Approach: Manipulate culture conditions to potentially trigger the expression of silent biosynthetic gene clusters, which may increase the yield of this compound or lead to the discovery of novel derivatives. scielo.br
Develop High-Yielding Strains: Employ genetic engineering or classical strain improvement techniques to develop robust, high-producing variants of Phoma sp. specifically for this compound production.
Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
While the general biosynthetic route for plant-derived phenanthrenes is understood to proceed via the stilbene (B7821643) pathway, the fungal biosynthesis of this compound in Phoma sp. likely involves a different route, starting with polyketide assembly. nih.govwikipedia.org Fungal polyketides are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). nih.govnih.gov The genome of Phoma sp. is known to contain PKS genes, such as the one responsible for the tetraketide side chain of squalestatin. nih.govnih.gov
The proposed biosynthesis of the this compound monomer, lusianthridin (B1213595), would begin with a PKS assembling a polyketide chain. This chain would then undergo a series of modifications, including cyclization and aromatization, to form the core phenanthrene (B1679779) structure. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and hydrolases, would carry out further modifications. researchgate.netnih.gov The final step is likely an oxidative coupling reaction that dimerizes two lusianthridin units to form this compound.
Future research should focus on:
Genome Mining and Gene Cluster Identification: Sequencing the genome of a this compound-producing Phoma strain to identify the complete biosynthetic gene cluster (BGC) responsible for its formation. researchgate.netacs.org BGCs typically encode the core PKS, tailoring enzymes, and regulatory proteins. oup.com
Heterologous Expression and Gene Disruption: Validating the function of candidate genes within the identified cluster through heterologous expression in a host like Aspergillus oryzae or by targeted gene knockout experiments in the native Phoma strain. researchgate.netacs.org
Characterization of Regulatory Elements: Investigating the role of transcription factors and other regulatory elements within the BGC to understand how the production of this compound is controlled, which is crucial for rationally engineering strains for higher yields. oup.com
Development of Chemoenzymatic or Semisynthetic Production Methods
As an alternative to total chemical synthesis or fermentation, chemoenzymatic and semisynthetic approaches offer a powerful strategy for producing this compound and novel analogues. These methods combine the efficiency of chemical synthesis for creating core scaffolds with the high selectivity of enzymatic transformations for specific, often difficult, chemical steps. nih.govnih.gov
A plausible chemoenzymatic route could involve the chemical synthesis of the lusianthridin monomer. This could be achieved through established methods like the Bardhan–Sengupta phenanthrene synthesis. wikipedia.org The crucial final step, the dimerization of the monomer to form this compound, could then be accomplished using an enzyme, such as a laccase or peroxidase, to catalyze the specific oxidative coupling. This approach avoids issues with regioselectivity that can complicate purely chemical syntheses.
Key research directions include:
Enzyme Prospecting: Identifying and characterizing suitable enzymes (e.g., oxidases, laccases) that can perform the specific C-C bond formation required for the dimerization of lusianthridin.
Process Optimization: Developing reaction conditions for the enzymatic step to maximize yield and purity.
Analogue Generation: Using chemically synthesized lusianthridin analogues as substrates for the enzymatic dimerization step to create a library of novel this compound derivatives for structure-activity relationship (SAR) studies. nih.gov
Comprehensive Mechanistic Dissection of Bioactivities
The most significant reported bioactivity of this compound is its function as a reversible, noncompetitive inhibitor of the α-glucosidase enzyme, with greater inhibitory potency than the commercial drug acarbose. This finding establishes a clear therapeutic potential in the context of type 2 diabetes. However, a comprehensive mechanistic understanding is still needed.
Future studies should aim to fully dissect this mechanism by:
Enzyme Kinetics and Binding Studies: Performing detailed kinetic analyses to confirm the noncompetitive inhibition model. rsc.org Techniques such as fluorescence quenching and circular dichroism spectroscopy can be used to demonstrate direct binding to α-glucosidase and reveal any conformational changes in the enzyme upon binding. rsc.orgmdpi.com
Structural Biology: Co-crystallizing this compound with α-glucosidase to obtain a high-resolution X-ray crystal structure of the complex. This would reveal the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for inhibition.
Molecular Docking and Simulation: Using computational models to simulate the binding of this compound to α-glucosidase, corroborating experimental data and predicting how structural modifications might enhance binding affinity and inhibitory activity. mdpi.com
Furthermore, given that related phenanthrenes and compounds from Phoma sp. exhibit anti-inflammatory and antioxidant activities, it is crucial to investigate these properties for this compound. researchgate.netacs.orgmdpi.com Studies on a related compound, Phochinenin I, have shown it can suppress inflammatory responses by inhibiting STAT3 phosphorylation and downregulating c-Myc expression. acs.org Similar investigations for this compound could reveal additional therapeutic mechanisms.
Exploration of Novel Biological Targets for Therapeutic Development
Beyond its established role as an α-glucosidase inhibitor, this compound and its derivatives may interact with other biological targets, opening new avenues for therapeutic development. Phenanthrenes isolated from natural sources are known to possess a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. mdpi.comnih.govmdpi.com
Future research should explore these possibilities:
Anticancer Activity: Screening this compound against a panel of human cancer cell lines. mdpi.com Active compounds could then be investigated for their mechanism of action, such as the induction of apoptosis or inhibition of key cancer-related signaling pathways (e.g., JNK, NF-κB) that have been implicated for other phenanthrenes. acs.orgmdpi.com
Anti-inflammatory Targets: Investigating the effect of this compound on inflammatory pathways in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. acs.orgbiocrick.com Key targets for investigation would include the NF-κB and MAPK signaling pathways, as well as the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. biocrick.com
Broader Enzyme Inhibition Screening: Testing this compound against a wider panel of enzymes relevant to human disease, such as proteases, kinases, and other metabolic enzymes, to identify novel and unexpected biological targets.
This multi-pronged research approach, spanning from sustainable production to deep mechanistic and target exploration, will be essential to fully realize the therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
